molecular formula C11H20O2 B15164225 Heptane, 1,7-bis(ethenyloxy)- CAS No. 143458-13-3

Heptane, 1,7-bis(ethenyloxy)-

Cat. No.: B15164225
CAS No.: 143458-13-3
M. Wt: 184.27 g/mol
InChI Key: OYFNUSFIVYWQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptane, 1,7-bis(ethenyloxy)- is an organic compound with the molecular formula C11H20O2 It is characterized by the presence of two ethenyloxy groups attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptane, 1,7-bis(ethenyloxy)- typically involves the reaction of heptane with ethenyloxy reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and pressure, are crucial to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of Heptane, 1,7-bis(ethenyloxy)- may involve large-scale chemical reactors where the reactants are combined under carefully monitored conditions. The process may include steps such as purification and distillation to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Heptane, 1,7-bis(ethenyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethenyloxy groups to other functional groups.

    Substitution: The ethenyloxy groups can be substituted with other chemical groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Heptane, 1,7-bis(ethenyloxy)- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including factors like temperature, solvent, and reaction time.

Major Products

The major products formed from the reactions of Heptane, 1,7-bis(ethenyloxy)- depend on the type of reaction. For example, oxidation may yield heptane derivatives with oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted heptane compounds.

Scientific Research Applications

Heptane, 1,7-bis(ethenyloxy)- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Heptane, 1,7-bis(ethenyloxy)- involves its interaction with molecular targets and pathways within a system. The ethenyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The specific molecular targets and pathways depend on the context of its application, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    Heptane, 1,7-diol: Similar in structure but with hydroxyl groups instead of ethenyloxy groups.

    Heptane, 1,7-dichloro: Contains chlorine atoms instead of ethenyloxy groups.

    Heptane, 1,7-diamine: Features amine groups in place of ethenyloxy groups.

Uniqueness

Heptane, 1,7-bis(ethenyloxy)- is unique due to the presence of ethenyloxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

143458-13-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1,7-bis(ethenoxy)heptane

InChI

InChI=1S/C11H20O2/c1-3-12-10-8-6-5-7-9-11-13-4-2/h3-4H,1-2,5-11H2

InChI Key

OYFNUSFIVYWQQK-UHFFFAOYSA-N

Canonical SMILES

C=COCCCCCCCOC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.